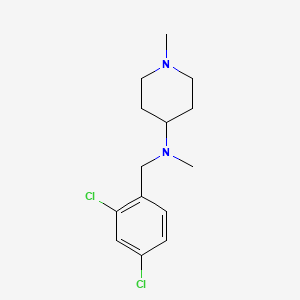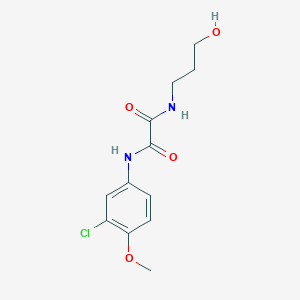
N-(3-chloro-4-methoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(3-chloro-4-methoxyphenyl)-N'-(3-hydroxypropyl)ethanediamide" is a compound studied in the field of organic chemistry and medicinal chemistry. It is characterized by its unique molecular structure and properties, which make it relevant for various chemical studies and potential applications.
Synthesis Analysis
The synthesis of related compounds involves reactions with different nitrogen-containing binucleophilic agents. For example, a study by Kosolapova et al. (2013) explored the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with various agents, leading to the formation of different derivatives (Kosolapova et al., 2013). This type of reaction is key to synthesizing various structurally related compounds.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods like X-ray crystallography and DFT calculations. For instance, Karabulut et al. (2014) analyzed the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into intermolecular interactions and their effects on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions of related compounds can result in the formation of various heterocyclic structures. Moskvina et al. (2015) demonstrated this through the condensation of related phenyl ethanones with N,N-dimethylformamide dimethyl acetal, yielding isoflavones and other heterocyclic compounds (Moskvina et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including crystal structure and intermolecular interactions, have been studied. Zhang et al. (2007) investigated compounds with similar structures, revealing insights into their molecular arrangement and hydrogen bonding patterns (Zhang et al., 2007).
Propriétés
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-19-10-4-3-8(7-9(10)13)15-12(18)11(17)14-5-2-6-16/h3-4,7,16H,2,5-6H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZGBQSTCIIJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

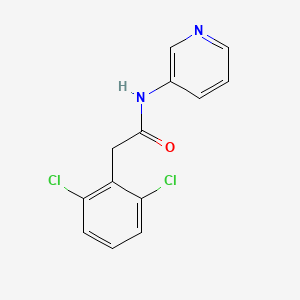
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5220718.png)
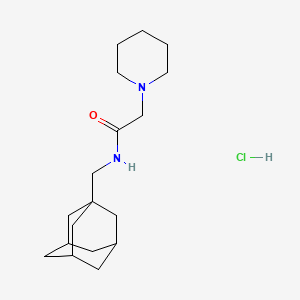
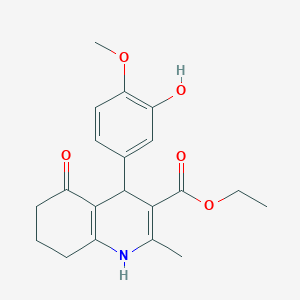
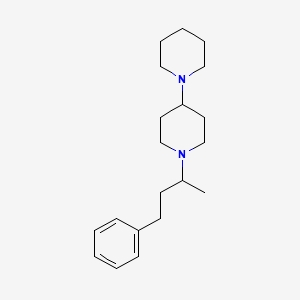
![(2,4-dimethoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5220742.png)
![methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B5220758.png)
![N-[(4-bromophenoxy)acetyl]alanine](/img/structure/B5220763.png)
![N'-cyclopentyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5220773.png)
![6-bromo-4-methyl-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5220778.png)
![1-(2-fluorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220791.png)
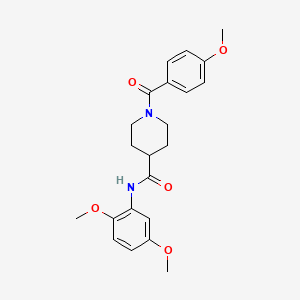
![{4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B5220797.png)
